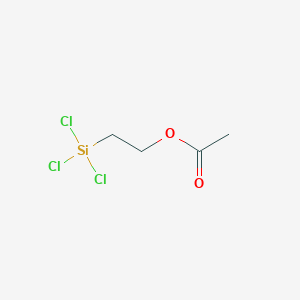

2-ACETOXYETHYLTRICHLOROSILANE

Description

Significance of Organosilicon Compounds in Advanced Materials and Chemical Synthesis

Organosilicon compounds, or organosilanes, are molecules containing at least one stable silicon-carbon bond. numberanalytics.comzmsilane.com This structural feature imparts a unique combination of properties, such as thermal stability, chemical inertness, flexibility, and resistance to oxidation and UV radiation, making them invaluable in numerous applications. zmsilane.comiust.ac.ir

In the realm of advanced materials , organosilicon compounds are fundamental. numberanalytics.com They are the building blocks for silicones and polysiloxanes, which are used in a vast array of products from sealants and adhesives to advanced coatings and biomedical devices. numberanalytics.comiust.ac.ir Their ability to modify surfaces is crucial for creating water-resistant coatings and self-assembled monolayers that can alter surface energy. iust.ac.irwikipedia.orgpcc.eu Materials derived from organosilicon compounds are critical in electronics as insulators and encapsulants and have applications in the aerospace and construction industries. zmsilane.comiust.ac.ir

In chemical synthesis , organosilanes serve as essential synthetic intermediates and reagents. researchgate.netbohrium.com Their versatility allows for the construction of complex organic molecules and they are used as protecting groups in multi-step syntheses. numberanalytics.com The formation of silicon-carbon, silicon-oxygen, and silicon-nitrogen bonds is a central aspect of organosilicon chemistry, enabling the creation of a diverse range of functional molecules. researchgate.net Recent research has also explored their role as catalysts in various chemical transformations, including polymerization and reduction reactions. researchgate.netbohrium.com

The Role of Trichlorosilane (B8805176) Derivatives as Versatile Precursors

Trichlorosilane (HSiCl₃) is a highly reactive, volatile liquid that serves as a primary precursor for a multitude of silicon-containing organic compounds. wikipedia.org Its reactivity stems from the silicon-hydrogen bond and the three chlorine atoms, which can be readily substituted.

Through a process called hydrosilylation, trichlorosilane reacts with unsaturated organic compounds (like alkenes and alkynes) to form organotrichlorosilanes. wikipedia.orgunitedchem.com This reaction is a cornerstone for producing a wide range of functionalized silanes. unitedchem.com These derivatives are pivotal for creating specialized materials. For instance, compounds like octadecyltrichlorosilane (B89594) are used in surface science and nanotechnology to form self-assembled monolayers (SAMs), which can create hydrophobic or low-friction surfaces. wikipedia.orgpcc.eu

Trichlorosilane derivatives are foundational materials for producing organofunctional silanes, which are used as coupling agents in composites, for manufacturing glass fibers, and in the rubber industry. pcc.eu They are also employed in the synthesis of more complex cyclic chlorosilanes, which act as platform molecules for further chemical transformations. chemrxiv.org

Overview of 2-Acetoxyethyltrichlorosilane in Specialized Academic Investigations

This compound is a specific derivative of trichlorosilane that has found utility in specialized areas of academic and industrial research. Its bifunctional nature, containing both a reactive trichlorosilyl (B107488) group and an acetoxy group, allows for tailored chemical modifications.

The trichlorosilyl group enables the molecule to be grafted onto surfaces containing hydroxyl groups (like silica (B1680970), glass, or metal oxides), while the acetoxy group provides a different chemical functionality that can be further modified or can influence the surface properties.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₇Cl₃O₂Si |

| Molar Mass | 221.54 g/mol |

| Boiling Point | 143°C at 70 mmHg |

| Density | 1.272 g/cm³ at 25°C |

| Refractive Index | 1.4427 at 25°C |

| (Data sourced from reference researchgate.net) |

Research Applications:

One notable area of investigation involves the use of this compound to modify surfaces in studies related to pharmaceutical aerosol formulations, specifically pressurized metered-dose inhalers (pMDIs). researchgate.netkona.or.jp In this context, it is used to create model surfaces that mimic certain chemical functionalities. ethernet.edu.et Researchers have used it alongside other silanes, such as octyltrichlorosilane, to modify the tips and substrates used in atomic force microscopy (AFM). researchgate.netresearchgate.net This allows for the precise measurement of inter-particulate forces between drug particles and surfaces, which is critical for understanding and improving the stability and performance of pMDI formulations. researchgate.netresearchgate.net

Furthermore, this compound has been cited in patent literature as a reagent for various applications, including the synthesis of siloxane polymers and as a component in modifying colloidal silica for cell separation techniques. google.comgoogle.com Its ability to introduce a specific functional group makes it a valuable tool for creating materials with tailored properties for advanced technological and biomedical applications. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-trichlorosilylethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3O2Si/c1-4(8)9-2-3-10(5,6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFKBFAYVWIVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885017 | |

| Record name | Ethanol, 2-(trichlorosilyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18204-80-3 | |

| Record name | Ethanol, 2-(trichlorosilyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18204-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(trichlorosilyl)-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018204803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(trichlorosilyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(trichlorosilyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trichlorosilyl)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Acetoxyethyltrichlorosilane

General Synthesis Routes for Alkyltrichlorosilanes and Acetoxy-Functionalized Silanes

The production of the precursors necessary for synthesizing 2-acetoxyethyltrichlorosilane relies on well-established industrial and laboratory-scale methods for creating silicon-carbon bonds and introducing functional groups.

The cornerstone of organochlorosilane production is the Müller-Rochow Direct Process, a method developed in the 1940s. colab.ws This process typically involves the reaction of elemental silicon with an alkyl halide, most commonly methyl chloride, in the presence of a copper catalyst at high temperatures (200–400 °C). colab.ws The primary products are diorganodichlorosilanes, but a mixture of other methylchlorosilanes is also obtained. colab.wsmdpi.com While this process is fundamental for producing silicone precursors, direct synthesis using more complex alkyl halides to yield functionalized silanes like this compound is not the standard approach.

Direct synthesis can also be applied to produce alkoxysilanes by reacting elemental silicon with alcohols. For instance, studies have shown the direct synthesis of triethoxysilane (B36694) and tetraethoxysilane using CuCl and Cu(0) catalysts. mdpi.com The selectivity towards different alkoxysilanes can be controlled by the pretreatment temperature of the catalyst and silicon mixture. mdpi.com

Table 1: Examples of Direct Synthesis Reactions for Silane (B1218182) Precursors

| Reactants | Catalyst | Main Product(s) | Reference |

|---|---|---|---|

| Silicon, Methyl Chloride | Copper | Dimethyldichlorosilane | colab.ws |

| Silicon, Hydrogen Chloride | - | Trichlorosilane (B8805176) | mdpi.com |

| Silicon, Ethanol (B145695) | Copper Chloride (CuCl) | Triethoxysilane, Tetraethoxysilane | mdpi.com |

A more common and versatile strategy for creating functionalized alkyltrichlorosilanes is the derivatization of trichlorosilane (HSiCl₃). Trichlorosilane itself is a major industrial chemical, serving as the primary precursor for producing ultra-high-purity polysilicon for the solar photovoltaic industry. pmarketresearch.com Its Si-H bond is reactive and allows for the introduction of organic groups through various reactions, most notably hydrosilylation.

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is a highly efficient, atom-economic method for forming silicon-carbon bonds. acs.org The hydrosilylation of an alkene with trichlorosilane yields an alkyltrichlorosilane. For example, the reaction of trichlorosilane with an appropriate alkene precursor is a key method for producing a wide range of alkyltrichlorosilanes. google.com While alkyltrichlorosilanes are sensitive to hydrolysis, they are valuable because of the ease of their synthesis via hydrosilylation. orgsyn.org

The general reaction is as follows: HSiCl₃ + CH₂=CHR → RCH₂CH₂SiCl₃

This derivatization approach is central to creating precursors for compounds like this compound, where the "R" group would contain an ester functionality or a group that can be converted to one.

Targeted Synthesis of this compound

The specific synthesis of this compound leverages the general principles of silane chemistry, employing methods that introduce the acetoxyethyl group onto the trichlorosilyl (B107488) moiety.

Cycloaddition reactions represent a sophisticated approach to constructing complex cyclic silanes, which can be precursors to or analogous in structure to functionalized silanes. While not a direct industrial route to this compound, these methods highlight advanced synthetic strategies. For instance, nickel-catalyzed [4+1] cycloaddition reactions between 1,3-dienes and trichlorosilanes have been developed to produce five-membered cyclic chlorosilanes. chemrxiv.org This demonstrates the ability of R-SiCl₃ compounds to act as a silicon synthon in catalytic cycloadditions. chemrxiv.org

Other cycloaddition strategies, such as the [4+3] cycloaddition of epoxy enol silanes, can generate highly functionalized cyclic silicon-containing molecules. nih.gov These routes can produce polycyclic silanes with multiple stereocenters and hydroxyl functionalities that could potentially be esterified. nih.govacs.org Although these methods are primarily for creating complex ring systems, the underlying principles of forming C-Si bonds and incorporating functional groups are relevant.

The most direct and widely cited method for synthesizing this compound involves the reaction of a suitable precursor with a reagent that forms the acetoxyethyl group. One established method is the hydrosilylation of vinyl acetate (B1210297) with trichlorosilane.

The reaction proceeds as follows: HSiCl₃ + CH₂=CHOCOCH₃ → CH₃COOCH₂CH₂SiCl₃

This reaction is typically catalyzed by a platinum-based catalyst.

Another key strategy involves the reaction of a pre-formed functional group with a chlorosilane. For instance, this compound has been used as a reagent to "corner cap" polyhedral oligomeric silsesquioxane (POSS) trisilanols. dtic.mil This reaction involves the condensation between the trichlorosilane and the hydroxyl groups of the POSS triol, demonstrating the reactivity of the Si-Cl bonds with alcohols to form Si-O-C linkages, with the acetoxyethyl group remaining intact. dtic.mil This highlights a conversion strategy where the trichlorosilyl group is introduced to a molecule already containing the acetoxy functionality.

Difficulties can arise in the direct conversion of alkyltrichlorosilanes to certain derivatives due to their high reactivity and the generation of HCl byproducts. orgsyn.org This has led to the development of multi-step procedures where an alkyltrichlorosilane is first converted to a less reactive intermediate, such as a trimethoxyalkylsilane, before further functionalization. orgsyn.org

Advancements in Catalytic Processes for Organosilane Production

The production of organosilanes, including precursors for this compound, heavily relies on catalytic processes, primarily hydrosilylation. While platinum-based catalysts like chloroplatinic acid and Karstedt's catalyst are the industrial standard, significant research has focused on developing more sustainable and efficient catalytic systems. acs.orggoogle.com

Recent advancements include:

Heterogeneous Catalysts : The use of heterogeneous precious metal catalysts (e.g., platinum, rhodium, palladium) is being explored to simplify catalyst separation from the product and enable catalyst recycling. google.com These catalysts can lead to products with lower metal contamination and improved viscosity. google.com

Earth-Abundant Metal Catalysts : To move away from expensive and rare precious metals, catalysts based on more abundant transition metals like iron, cobalt, and nickel are being developed for alkene hydrosilylation. acs.org However, the air and moisture sensitivity of these catalysts can be a challenge for widespread implementation. acs.org

Gold Nanoparticle Catalysts : Gold nanoparticles (AuNPs) have emerged as effective catalysts for various silane transformations. rsc.orgeurekalert.org For example, AuNPs supported on zirconium oxide can catalyze the conversion of esters into organosilanes under mild conditions, offering a green method for upcycling waste materials. eurekalert.org Gold nanoparticles have also been shown to catalyze the oxidation of silanes to silanols using water. rsc.org

Novel Homogeneous Catalysts : Research continues to uncover new homogeneous catalysts. Silver nitrate (B79036) has been reported as a simple, inexpensive, and highly efficient catalyst for the hydrolytic oxidation of organosilanes to produce organosilanols and hydrogen. rsc.org

Table 2: Comparison of Catalysts for Organosilane Production

| Catalyst Type | Examples | Key Advantages | Key Challenges | Reference |

|---|---|---|---|---|

| Homogeneous Precious Metal | Karstedt's Catalyst, Speier's Catalyst | High activity, well-established | Cost, contamination of product, difficult to recycle | acs.orggoogle.com |

| Heterogeneous Precious Metal | Supported Pt, Pd, Rh | Recyclable, lower product contamination | Potential for lower activity than homogeneous counterparts | google.com |

| Earth-Abundant Metals | Fe, Co, Ni complexes | Low cost, environmentally benign | Often sensitive to air and moisture | acs.org |

| Nanoparticle Catalysts | Gold Nanoparticles (AuNPs) | High activity under mild conditions, potential for green chemistry | Stability, cost of gold | eurekalert.org |

Mechanistic Pathways and Reaction Kinetics of 2 Acetoxyethyltrichlorosilane

Hydrolysis and Condensation Mechanisms of Trichlorosilane (B8805176) Moieties

The trichlorosilane group is highly susceptible to hydrolysis, a reaction that initiates polymerization and network formation. nih.govpaint.orgbrb-international.com This process is fundamental to the application of organotrichlorosilanes in surface modification and material synthesis. acs.org

Formation of Silanols (Si-OH) and Siloxane (Si-O-Si) Networks

The hydrolysis of the trichlorosilane moiety in 2-acetoxyethyltrichlorosilane is a stepwise process. Initially, the silicon-chlorine bonds are replaced by silicon-hydroxyl bonds, forming silanol (B1196071) intermediates. brb-international.comwikipedia.org This reaction releases hydrochloric acid as a byproduct. wikipedia.orgwikipedia.org The general reaction is as follows:

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl wikipedia.org

These silanols are highly reactive and readily undergo condensation reactions with each other. wikipedia.org This process involves the elimination of a water molecule to form a stable siloxane (Si-O-Si) bond, which is the backbone of silicone polymers. wikipedia.orgresearchgate.net The condensation can proceed in two ways:

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. nih.gov ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol Condensation (in the presence of residual alcohol): A silanol group can react with an unhydrolyzed alkoxide group (if present from a different silane) to form a siloxane bond and an alcohol molecule. nih.gov ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH nih.gov

Through successive condensation reactions, a three-dimensional cross-linked network of siloxane bonds is formed. mdpi.comresearchgate.net This polymerization process transforms the initial monomer into oligomers and eventually into a high-molecular-weight polymer. mdpi.commdpi.com The final structure can range from linear chains and cyclic compounds to complex, branched networks. wikipedia.org

Influence of Reaction Parameters on Polymerization Kinetics

The kinetics of hydrolysis and condensation are significantly influenced by several reaction parameters. mdpi.comresearchgate.net Controlling these factors is crucial for tailoring the properties of the resulting polysiloxane material. nih.gov

| Parameter | Effect on Polymerization Kinetics |

| Water/Silane (B1218182) Ratio | Stoichiometrically, a certain water-to-silane ratio is required for complete hydrolysis. mdpi.com Increasing the water content generally enhances the hydrolysis rate up to a certain point, after which it can inhibit the reaction due to insolubility of the silane. mdpi.com |

| pH | The hydrolysis of silanes is catalyzed by both acids and bases. unm.eduuni-saarland.de The rate is typically at a minimum around a neutral pH of 7. unm.edu In acidic conditions (low pH), hydrolysis is promoted, while condensation is slower. researchgate.net Conversely, in alkaline conditions (high pH), condensation is significantly accelerated. nih.govresearchgate.net |

| Temperature | Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation, as described by the Arrhenius equation. researchgate.netrsc.org Higher temperatures can lead to a higher degree of polymerization. mdpi.com |

| Solvent | The choice of solvent can affect the solubility of the silane and the accessibility of water, thereby influencing the reaction rates. mdpi.comresearchgate.net For instance, the hydrolysis rate of methyl trimethoxy silane was found to be faster in methanol (B129727) and ethanol (B145695) compared to dioxane and DMF. mdpi.com |

| Organo-functional Groups | The nature of the organic group attached to the silicon atom can influence the reaction kinetics through steric and inductive effects. nih.govmdpi.com Electron-donating groups can increase the hydrolysis rate under acidic conditions, while sterically bulky groups can hinder the reaction. mdpi.comunm.edu |

Reactivity of the Acetoxyethyl Functional Group

The acetoxyethyl group introduces another dimension of reactivity to the molecule, primarily through ester hydrolysis and transesterification.

Ester Hydrolysis and Transesterification Reactions

The ester linkage in the acetoxyethyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield a carboxylic acid and an alcohol. libretexts.org In the case of this compound, this would lead to the formation of acetic acid and a diol-functionalized silane.

This hydrolysis is a reversible reaction. libretexts.org The forward reaction is hydrolysis, and the reverse is esterification.

Under certain conditions, the acetoxyethyl group can also undergo transesterification, where the acetyl group is exchanged with another alcohol. evitachem.comjustia.comjustia.com This reaction is often catalyzed by an acid or a base.

Pathways for Further Functional Group Transformations

The acetoxyethyl group can serve as a precursor for other functional groups. For instance, after hydrolysis of the ester, the resulting hydroxyl group can undergo further reactions. This opens up possibilities for creating a variety of functionalized siloxanes.

Intermolecular and Intramolecular Reaction Dynamics

The dual functionality of this compound allows for a complex interplay of intermolecular and intramolecular reactions.

Intermolecular Reactions: These are reactions that occur between two or more molecules. The condensation of silanols to form siloxane chains is a prime example of an intermolecular reaction. hydrophobe.org Similarly, intermolecular ester hydrolysis or transesterification can occur. The nature of the organic group can influence whether intermolecular reactions are favored. hydrophobe.org

Intramolecular Reactions: These are reactions that occur within the same molecule. acs.orgunitedchem.com For example, a silanol group could potentially react with the ester group within the same molecule, leading to the formation of a cyclic structure. The probability of intramolecular reactions often depends on the chain length and flexibility of the organic substituent, which can bring reactive groups into close proximity. acs.org

The competition between these inter- and intramolecular pathways will ultimately determine the final structure and properties of the resulting polymeric material.

Metal-Catalyzed Transformations Involving Organosilanes

Metal catalysts play a pivotal role in activating the silicon-hydrogen bond in hydrosilanes and facilitating the transfer of organic groups in transmetalation reactions. The following subsections explore two such significant transformations in the context of trichlorosilane derivatives like this compound.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental method for creating organosilicon compounds. pageplace.de While direct hydrosilylation with this compound is not the primary focus, understanding the behavior of related trichlorosilanes provides insight into its potential reactivity. The reaction is typically catalyzed by transition metal complexes, most notably those of platinum and rhodium. pageplace.de

The most widely accepted general mechanism for hydrosilylation catalyzed by platinum complexes is the Chalk-Harrod mechanism. However, modifications and alternative pathways have been proposed. A "cocktail"-type catalytic system, where a mixture of metal complexes and nanoparticles is generated in situ, has been observed in some instances, such as with the use of Pt2dba3 (tris(dibenzylideneacetone)diplatinum(0)). rsc.org

General Steps in Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism):

Oxidative Addition: The Si-H bond of the trichlorosilane derivative adds to the low-valent platinum catalyst.

Olefin Coordination: The alkene substrate coordinates to the resulting platinum-silyl complex.

Insertion: The alkene inserts into the platinum-hydrogen bond (or less commonly, the platinum-silicon bond).

Reductive Elimination: The desired alkylsilane product is eliminated, regenerating the active platinum catalyst.

The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is influenced by the nature of the catalyst and the substituents on the alkene. For instance, certain cobalt catalysts can be tuned to favor either branched (Markovnikov) or linear (anti-Markovnikov) products. kit.edu

Illustrative Reaction Conditions for Hydrosilylation of an Alkene with a Trichlorosilane Derivative:

| Parameter | Value |

| Alkene | 1-Octene |

| Silane | Trichlorosilane |

| Catalyst | Chloroplatinic acid (H₂PtCl₆) |

| Catalyst Loading | 10⁻⁴ - 10⁻⁵ mol per mol of silane |

| Temperature | 25 - 100 °C |

| Solvent | Toluene or solvent-free |

| Product | Octyltrichlorosilane |

This table represents typical conditions for the hydrosilylation of an alkene with a trichlorosilane and is for illustrative purposes. Specific conditions for this compound would require experimental determination.

Transmetalation involves the transfer of an organic group from one metal to another. In the context of organosilanes, this typically requires activation of the silicon-carbon bond. While fluoride (B91410) is a common activator, fluoride-free pathways have been developed. nih.govnih.gov The transmetalation of an organosilane to a gold(I) complex, for example, can proceed through a gold silanolate intermediate. nih.govnih.gov

A proposed fluoride-free mechanism for the transmetalation of an organosilane to a gold(I) hydroxide (B78521) complex, such as [Au(OH)(IPr)] (where IPr is a bulky N-heterocyclic carbene ligand), involves the following key steps, as elucidated by density functional theory (DFT) calculations. nih.govnih.gov

Formation of a Gold Silanolate Intermediate: The organosilane reacts with the gold(I) hydroxide complex to form a gold silanolate. This intermediate is considered a resting state in the catalytic cycle. nih.govnih.gov

Concerted Transmetalation Step: The reaction is proposed to proceed through a concerted step, which is energetically more favorable than pathways involving the gold silanolate as the active species. nih.govnih.gov

Calculated Energetics for a Model Transmetalation Reaction:

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (e.g., [Au(OH)(IPr)] + PhSi(OMe)₃) | 0.0 |

| 2 | Transition State 1 (TS1) | +11.8 |

| 3 | Pentacoordinate Silicon Adduct | +5.1 |

| 4 | Gold Silanolate Intermediate | -5.7 |

| 5 | Transition State 4 (TS4) | +17.1 |

| 6 | Products (e.g., [Au(Ph)(IPr)] + Si(OH)(OMe)₃) | -21.8 |

This data is based on DFT calculations for the transmetalation of trimethoxyphenylsilane to a gold(I) complex and serves as a model for the potential reactivity of this compound under similar conditions. nih.gov

Applications in Advanced Materials Science and Surface Engineering

Surface Functionalization Strategies Using 2-Acetoxyethyltrichlorosilane and Related Organosilanes

The ability of organosilanes to form strong, covalent bonds with substrates makes them ideal for surface functionalization. rsc.orgdb-thueringen.de this compound, in particular, offers unique possibilities due to its reactive head group and functional tail.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate. researchgate.netd-nb.info The formation of SAMs from organotrichlorosilanes like this compound on hydroxyl-terminated surfaces, such as silicon oxide, is a well-established process. nih.govnih.gov

The process begins with the hydrolysis of the highly reactive Si-Cl bonds in the presence of trace amounts of water on the substrate surface, forming silanol (B1196071) (Si-OH) groups. These silanols then undergo condensation reactions with the hydroxyl groups on the substrate (e.g., Si-OH on a silicon wafer), forming stable covalent Si-O-substrate bonds. nih.gov Subsequent condensation between adjacent hydrolyzed silane (B1218182) molecules leads to the formation of a cross-linked polysiloxane network parallel to the substrate surface, which provides high chemical and thermal stability to the monolayer. rsc.orgdb-thueringen.de

Table 1: Key Steps in the Formation of a this compound SAM on a Silicon Oxide Surface

| Step | Description | Chemical Reaction Example |

|---|---|---|

| 1. Hydrolysis | The trichlorosilyl (B107488) headgroup reacts with surface-adsorbed water to form reactive silanetriols. | CH₃COOCH₂CH₂SiCl₃ + 3H₂O → CH₃COOCH₂CH₂Si(OH)₃ + 3HCl |

| 2. Condensation with Substrate | The silanol groups of the hydrolyzed silane condense with the hydroxyl groups on the substrate surface, forming covalent Si-O-Si bonds. | CH₃COOCH₂CH₂Si(OH)₃ + HO-Substrate → CH₃COOCH₂CH₂Si(OH)₂-O-Substrate + H₂O |

| 3. Lateral Cross-linking | Adjacent hydrolyzed silane molecules condense with each other to form a stable, cross-linked siloxane network. | 2 CH₃COOCH₂CH₂Si(OH)₃ → (HO)₂Si(CH₂CH₂OCOCH₃)-O-Si(CH₂CH₂OCOCH₃)(OH)₂ + H₂O |

This table presents the generally accepted mechanism for trichlorosilane (B8805176) SAM formation, applied specifically to this compound.

The terminal functional group of a SAM dictates the final surface properties, including wettability and surface energy. rsc.org The acetoxyethyl group of this compound provides a pathway to create surfaces with tunable hydrophilicity.

Initially, the surface will present the acetoxy group. However, the ester linkage is susceptible to hydrolysis, which can be performed as a post-assembly modification step. This hydrolysis would convert the acetoxy group (-OCOCH₃) into a hydroxyl group (-OH), significantly increasing the surface's affinity for water and rendering it hydrophilic. Surfaces terminated with hydroxyl groups are known to exhibit low water contact angles, indicating high wettability. nih.gov

The ability to control this transformation allows for the creation of patterned surfaces with regions of differing wettability. For instance, selective hydrolysis of a this compound SAM could produce hydrophilic patterns on a more hydrophobic background. The wettability of a surface is typically quantified by measuring the static water contact angle. aalto.fi

Table 2: Expected Wettability of Surfaces Functionalized with this compound and its Hydrolyzed Form

| Surface Functional Group | Expected Water Contact Angle (θ) | Surface Character | Rationale |

|---|---|---|---|

| Acetoxyethyl (-CH₂CH₂OCOCH₃) | Moderately Hydrophilic | Polar | The ester group is polar but less so than a hydroxyl group. |

This table is based on established principles of surface chemistry. Specific contact angle values would require experimental measurement.

The surface modification of nanoparticles is crucial for preventing their agglomeration and ensuring their stable dispersion in various media, which is essential for applications in nanocomposites and nanomedicine. nih.govplos.org Organosilanes like this compound can be grafted onto the surface of nanoparticles that possess hydroxyl groups, such as silica (B1680970) (SiO₂) or titania (TiO₂) nanoparticles. nih.govd-nb.info

The grafting process follows the same hydrolysis and condensation chemistry as SAM formation on planar substrates. The trichlorosilyl group reacts with the surface hydroxyls of the nanoparticle, forming a stable covalent bond. The acetoxyethyl groups then form the new outer surface of the nanoparticle.

Functionalization with this compound can be particularly useful for improving the dispersibility of nanoparticles in polar organic solvents. mdpi.comnih.gov Furthermore, subsequent hydrolysis of the acetoxy group to a hydroxyl group can render the nanoparticles dispersible in highly polar solvents like water, which is critical for many biological applications. nih.gov

Integration of this compound in Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic solids at the molecular level, often leading to materials with enhanced thermal stability, mechanical strength, or novel functionalities. nih.govmdpi.comcsic.esacademie-sciences.fr

The sol-gel process is a versatile wet-chemical technique used to produce ceramic and glassy materials from molecular precursors. wikipedia.orguctm.edu The process involves the transition of a colloidal solution (sol) into a solid, integrated network (gel). thepharmajournal.com Metal alkoxides are common precursors, and organosilanes can be integrated to create hybrid materials. justia.com

In the context of sol-gel processing, this compound can act as a hybrid precursor. When mixed with a primary network-forming precursor like tetraethoxysilane (TEOS), its trichlorosilyl group will undergo hydrolysis and co-condense with the other hydrolyzed silanes. wikipedia.org This incorporates the acetoxyethyl group as a pendant functionality throughout the resulting three-dimensional silica network.

The fundamental reactions governing this process are hydrolysis and condensation. gelest.com

Hydrolysis: Si-Cl bonds are replaced by Si-OH bonds upon reaction with water.

Condensation: Si-OH groups react with other Si-OH or Si-OR groups to form Si-O-Si bridges, which constitute the backbone of the inorganic network. wikipedia.org

The presence of the organic acetoxyethyl group within the inorganic matrix results in a Class II hybrid material, where the organic and inorganic components are linked by strong covalent bonds. csic.es The properties of the final hybrid material, such as porosity, mechanical strength, and surface functionality, can be tuned by controlling the ratio of this compound to the main inorganic precursor and by managing the sol-gel reaction conditions (e.g., pH, water content, catalyst). nih.gov The acetoxy groups within the bulk material could also be later hydrolyzed to introduce hydroxyl functionalities throughout the material's pores.

Table 3: Role of this compound in Sol-Gel Network Formation

| Feature | Role of this compound | Impact on Hybrid Material |

|---|---|---|

| Trichlorosilyl Group | Network Co-former | Covalently integrates into the inorganic (e.g., silica) backbone. |

| Ethyl Spacer | Flexible Linker | Provides a flexible connection between the inorganic network and the organic functional group. |

| Acetoxy Functional Group | Network Modifier | Introduces organic functionality and polarity into the bulk material. Can be a site for post-synthesis modification (hydrolysis). |

This table outlines the inferred roles of the different molecular components of this compound within a sol-gel derived hybrid material.

Sol-Gel Processing for Ceramic and Glassy Materials

Influence on Material Microstructure and Properties

The introduction of this compound into material systems can significantly influence their resulting microstructure and, consequently, their macroscopic properties. As an organochlorosilane, it can be used in processes like chemical vapor deposition or as a precursor in sol-gel synthesis to modify material structures at the nanoscale.

The properties affected by these microstructural changes are diverse. In structural materials, an altered interface can lead to improved stress transfer and fracture toughness. researchgate.netxometry.com In functional materials, such as those with engineered porosity, the modified microstructure directly impacts properties like adsorption capacity, catalytic activity, and dielectric constant. researchgate.net The ability to tailor the microstructure by incorporating specific organofunctional silanes is a key strategy in designing materials with desired performance characteristics. mdpi.com

Interactive Table: Impact of Silane Modification on Material Properties

| Property Influenced | Mechanism of Action | Potential Outcome | Relevant Application |

|---|---|---|---|

| Porosity | Acts as a template or pore-modifying agent during sol-gel synthesis. researchgate.net | Control over pore size distribution and surface area. | Nanoporous Materials, Catalysts |

| Interfacial Adhesion | Forms covalent bonds between inorganic substrates and organic matrices. google.com | Improved stress transfer and delamination resistance. | Fiber-Reinforced Composites |

| Hardness | Formation of a rigid polysiloxane network on a surface. | Increased surface hardness and scratch resistance. | Protective Coatings |

| Chemical Resistance | Creates a stable, cross-linked surface layer. | Enhanced durability in corrosive environments. | Specialty Coatings |

Development of Specialty Coatings and Adhesives

In the realm of specialty coatings and adhesives, organofunctional silanes are indispensable for ensuring strong and durable bonds, particularly between dissimilar materials like glass or metal and polymers. nih.govdesignetics.combyk.com this compound can function as a key ingredient in these formulations, acting as an adhesion promoter or a cross-linking agent. specialchem.comworthenind.com

When applied to an inorganic substrate (e.g., glass, aluminum, steel), the trichlorosilyl group hydrolyzes in the presence of surface moisture to form reactive silanol groups. These silanols then condense with each other and with hydroxyl groups on the substrate surface, forming a dense, cross-linked siloxane film covalently bonded to the substrate. nih.gov This process effectively primes the surface for the application of a subsequent coating or adhesive layer. uniquechemsolutions.comspecialtyadhesivesinc.com

The acetoxyethyl group provides a compatible interface for the organic polymer resin of the coating or adhesive. This bifunctionality bridges the inorganic substrate and the organic topcoat, a critical factor for adhesion in demanding applications. specialchem.com Formulations for powder coatings and industrial adhesives often include such silanes to improve performance metrics like resistance to moisture and corrosion, and to ensure adhesion is maintained even under harsh environmental conditions. byk.comspecialchem.com

Role in Composites and Adhesion Promotion

This compound can be used as a coupling agent, particularly for treating inorganic fillers and reinforcements. google.com In a typical application, the silane is applied to the surface of glass fibers. The trichlorosilyl end reacts with the silica surface as described previously. The polymer matrix, when applied, can then interact with the outward-facing acetoxyethyl groups. This creates a chemical bridge that is much stronger and more durable than simple physical adhesion, allowing for efficient load transfer from the matrix to the reinforcement fibers. nih.gov This improvement in interfacial bonding enhances the mechanical properties of the composite, such as its tensile strength, impact resistance, and long-term durability, especially in wet or humid environments. specialchem.com

Explorations in Biomedical and Life Science Applications

The ability of silanes to modify surfaces has been extensively explored for biomedical applications, where the interaction between a material and a biological environment is of paramount importance. mdpi.com Surface modification is a key strategy for improving the performance and biocompatibility of medical materials. csic.es

Enhancement of Biocompatibility and Cellular Interactions (e.g., for Bioactive Glasses, Nanoparticles)

Biocompatibility, the ability of a material to perform with an appropriate host response, is fundamentally a surface phenomenon. nih.govnih.gov Surface modification using silanes can enhance the biocompatibility of materials like bioactive glasses and nanoparticles by creating surfaces that promote favorable cellular interactions and integration with tissue. mdpi.comnih.gov

Bioactive glasses are a class of materials that can bond to bone and stimulate new bone growth. mdpi.comresearchgate.net Their bioactivity is related to the formation of a hydroxylapatite layer on their surface in a physiological environment. Surface functionalization with a silane like this compound could potentially be used to tailor this response. The silane can create a reactive surface that can be further functionalized with specific biomolecules (e.g., peptides, growth factors) that guide cellular behavior. After hydrolysis of the trichlorosilyl group to form a stable bond with the glass surface, the acetate (B1210297) ester can be hydrolyzed to expose a hydroxyl group, providing a reactive site for conjugating these biomolecules.

For nanoparticles used in imaging or therapy, surface chemistry dictates their interaction with proteins and cells, their circulation time, and their ultimate fate in the body. frontiersin.orgmdpi.com Modifying nanoparticle surfaces with silanes can create a biocompatible silica shell, which can improve their stability and reduce non-specific interactions. The functional group presented by the silane allows for the attachment of targeting ligands or therapeutic agents.

Interactive Table: Silane Surface Modification for Biocompatibility

| Biomaterial | Goal of Modification | Role of Silane | Potential Outcome |

|---|---|---|---|

| Bioactive Glass mdpi.comnih.gov | Enhance osteointegration | Provide anchor points for bioactive molecules. | Improved cell adhesion and guided tissue regeneration. |

| Titanium Implants nih.gov | Improve biocompatibility and prevent infection. | Create a functionalizable surface layer for attaching antimicrobial agents or cell-adhesive peptides. | Reduced implant-related infections and better osseointegration. |

| Nanoparticles frontiersin.orgmdpi.com | Improve stability and enable targeted delivery. | Forms a biocompatible shell and provides a linker for attaching targeting ligands. | Increased circulation time and specific cell targeting. |

Surface Modification in Drug Delivery Systems and Medical Devices

The performance of implantable medical devices and the efficacy of drug delivery systems are critically dependent on their surface properties. nih.govnih.gov Unwanted interactions with blood can lead to thrombosis, while bacterial adhesion can cause device-related infections. mdpi.com Controlled drug delivery systems aim to release a therapeutic agent at a specific rate and location. ekb.egkinampark.com

Surface modification with this compound represents a potential strategy to address these challenges. For medical devices, such as metallic implants or catheters, the silane can form a covalent bond with the native oxide layer on the surface. csic.esnih.gov This silane layer can serve two purposes. First, it can act as a barrier, passivating the surface and making it less prone to protein fouling or bacterial adhesion. Second, its functional group can be used to immobilize therapeutic agents. For example, after hydrolysis of the acetate, the resulting hydroxyl group could be used as a point of attachment for anticoagulants or antimicrobial molecules.

In drug delivery, nanoparticles or other carriers can be functionalized with this silane. nih.govnih.gov The silane layer provides a stable, biocompatible coating, and the functional handle allows for the covalent attachment of drug molecules. This covalent linkage can provide more precise control over drug loading and release kinetics compared to simple physical encapsulation, which is a key goal in the design of advanced drug delivery systems. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for elucidating the molecular structure of 2-acetoxyethyltrichlorosilane and its derivatives in both solution and solid states. researchgate.netresearchgate.netnih.gov

In solution, ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of this compound. The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring environments, while the carbon-13 NMR (¹³C NMR) spectrum reveals the number of non-equivalent carbons. libretexts.orglibretexts.orgmasterorganicchemistry.com

The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons. libretexts.org For this compound, distinct signals are expected for the methyl protons of the acetoxy group, the methylene (B1212753) protons adjacent to the oxygen atom, and the methylene protons adjacent to the silicon atom. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the methyl carbon of the acetoxy group, and the two methylene carbons. libretexts.orglibretexts.org The analysis of these spectra, including chemical shifts and spin-spin coupling patterns, allows for the unambiguous assignment of the molecule's structure. researchgate.netresearchgate.net

Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Nucleus | Group | Predicted Chemical Shift (ppm) |

| ¹H | CH₃ (Acetoxy) | ~2.0 |

| ¹H | -OCH₂- | ~4.2 |

| ¹H | -CH₂Si- | ~1.5 |

| ¹³C | C=O (Carbonyl) | ~170 |

| ¹³C | CH₃ (Acetoxy) | ~21 |

| ¹³C | -OCH₂- | ~65 |

| ¹³C | -CH₂Si- | ~25 |

Solid-state NMR (ssNMR) is indispensable for characterizing the structure of this compound once it has been immobilized on a surface or has formed a cross-linked network. wikipedia.org Unlike solution NMR, ssNMR spectra are influenced by anisotropic interactions such as dipolar coupling and chemical shift anisotropy, which provide rich structural information. wikipedia.orgmdpi.com

²⁹Si ssNMR is particularly valuable for studying the bonding and connectivity of silicon atoms in the resulting siloxane network. researchgate.netacs.org Different silicon environments, such as M (monosubstituted), D (disubstituted), T (trisubstituted), and Q (quaternary) sites, give rise to distinct chemical shift ranges, allowing for the characterization of the degree of cross-linking and the structure of the polymer network. acs.orgnih.gov For instance, the reaction of this compound with a silica (B1680970) surface would show changes in the ²⁹Si NMR spectrum, indicating the formation of new Si-O-Si bonds. acs.org

¹H and ¹³C ssNMR are also employed to probe the structure and dynamics of the organic moiety after surface attachment. acs.orgnih.gov These techniques can provide insights into the conformation of the acetoxyethyl group and its interaction with the surface and neighboring molecules. nih.gov For example, changes in the ¹³C NMR spectrum can indicate the extent of hydrolysis of the acetoxy group.

| Technique | Information Gained |

| ²⁹Si CP/MAS ssNMR | Degree of cross-linking (M, D, T, Q sites), formation of Si-O-Si bonds, and interaction with surfaces. researchgate.netacs.orgnih.gov |

| ¹H MAS ssNMR | Probing hydrogen bonding, molecular organization, and dynamics of the organic functional groups. nih.govacs.org |

| ¹³C ssNMR | Conformation and mobility of the surface-bound acetoxyethyl chains and monitoring of chemical transformations like hydrolysis. nih.gov |

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS/MS, ToF-SIMS, APGC-MS/MS)

Mass spectrometry techniques are critical for the identification and quantification of this compound, its reaction products, and any intermediates or byproducts formed during its application.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like this compound. brjac.com.brnih.gov In GC-MS, the compound is first separated from a mixture using gas chromatography and then detected by a mass spectrometer, which provides information about its molecular weight and fragmentation pattern. This allows for both qualitative identification and quantitative analysis. Derivatization, such as silylation, may be employed to enhance the volatility and thermal stability of related, less volatile products for GC-MS analysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool, particularly for analyzing less volatile reaction products or for studying silylated surfaces. nih.govmdpi.com This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. The tandem MS capability (MS/MS) allows for selective and sensitive detection by monitoring specific fragmentation transitions.

| Technique | Application |

| GC-MS | Quantification of this compound and its volatile reaction products. brjac.com.brnih.gov |

| LC-MS/MS | Analysis of less volatile products and quantification of species on modified surfaces. nih.govmdpi.com |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive technique used to analyze the elemental and molecular composition of the outermost layers of a material. mdpi.comresearchgate.net It is particularly useful for identifying the molecular fragments of this compound and its reaction byproducts on a surface, confirming the presence of the desired functionalization and detecting any unwanted species. mdpi.commdpi.comresearchgate.net

Atmospheric Pressure Gas Chromatography-Tandem Mass Spectrometry (APGC-MS/MS) is an advanced technique that couples gas chromatography with a soft ionization mass spectrometer. nih.gov APGC is a softer ionization method compared to traditional electron ionization (EI) used in GC-MS, which often results in less fragmentation and a more prominent molecular ion. americanlaboratory.com This is particularly advantageous for the unambiguous identification of unknown intermediates and byproducts that may be formed during the synthesis or reaction of this compound.

| Technique | Primary Use |

| ToF-SIMS | Surface analysis, identification of molecular fragments and byproducts on functionalized surfaces. mdpi.comresearchgate.netmdpi.com |

| APGC-MS/MS | Identification of thermally labile or complex reaction intermediates and byproducts with reduced fragmentation. nih.govamericanlaboratory.com |

Vibrational Spectroscopy (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule. gelest.comresearchgate.net For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key vibrational frequencies for this compound include the C=O stretching of the ester group, the C-O stretching, the Si-Cl stretching, and the various C-H stretching and bending modes. The presence and position of these bands provide a molecular fingerprint, confirming the compound's identity. gelest.comresearchgate.net When this compound is used to modify a surface, FTIR can be used to monitor the reaction by observing the disappearance of the Si-Cl bands and the appearance of new Si-O-Si bands, indicating the formation of a siloxane network. nih.gov

Below is a table of characteristic FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | 1770-1725 gelest.com |

| C-O (Ester) | Stretching | 1260-1195 gelest.com |

| Si-Cl | Stretching | ~600-450 |

| C-H (Alkyl) | Stretching | ~2950-2850 |

| C-H (Alkyl) | Bending | ~1450-1375 |

| Si-O-C | Stretching | ~1100-1000 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides quantitative elemental and chemical state information about the top 5-10 nm of a material. eag.com It is therefore ideal for analyzing the thin films formed by this compound.

An XPS analysis of a silica substrate modified with this compound would involve acquiring a survey scan to identify all elements present, followed by high-resolution scans of the key elements (Si, C, O). eag.comthermofisher.com

Elemental Composition : The survey scan provides the atomic concentration of each element on the surface. A successful deposition would be confirmed by a decrease in the relative percentage of substrate elements (like Si from SiO₂) and the appearance of a significant carbon (C 1s) signal from the silane's organic chain. nasa.gov

Chemical States : High-resolution spectra reveal the bonding environment of the atoms.

Si 2p : The silicon signal would show components from the underlying substrate (SiO₂ at ~103.3 eV) and from the silane (B1218182) layer (R-SiO₃ at a slightly lower binding energy). mdpi.com

C 1s : The carbon spectrum is particularly informative. It can be deconvoluted into multiple peaks corresponding to the different types of carbon in the acetoxyethyl group: C-C/C-H bonds (~284.8 eV), C-O bonds (~286.5 eV), and the carboxyl carbon O-C=O (~289.0 eV). eag.com

O 1s : The oxygen spectrum would show contributions from the silica substrate (Si-O-Si at ~532.5 eV) and the ester group of the silane (C=O and C-O). researchgate.net

The following table presents hypothetical XPS data for a silicon wafer before and after modification, illustrating the expected changes.

| Surface | Element | Atomic % (Survey Scan) | Key High-Resolution Peaks (Binding Energy, eV) |

| Unmodified Si Wafer | Si 2p | 45% | SiO₂ (~103.3) |

| O 1s | 55% | SiO₂ (~532.5) | |

| C 1s | <1% (Adventitious) | C-C/C-H (~284.8) | |

| Modified with this compound | Si 2p | 35% | SiO₂ (~103.3), R-SiO₃ (~102.5) |

| O 1s | 45% | SiO₂ (~532.5), C=O/C-O (~533.5) | |

| C 1s | 20% | C-C/C-H (~284.8), C-O (~286.5), O=C-O (~289.0) |

Other Surface-Sensitive Techniques

Beyond spectroscopic methods that probe chemical composition, a range of techniques are used to characterize the physical and mechanical properties of the modified surface, which are ultimately governed by the silane layer.

Contact Angle Goniometry : This technique measures the angle a liquid droplet makes with a solid surface, providing a direct measure of surface wettability and surface energy. aalto.fibiolinchina.com A hydrophilic substrate like clean glass or silica has a very low water contact angle. After successful modification with an organofunctional silane like this compound, the surface becomes more organic and hydrophobic, leading to a significant increase in the water contact angle. hzdr.densf.gov This simple yet powerful technique is often the first check to confirm that a surface modification has occurred. researchgate.netmdpi.com

Colloidal Probe Microscopy : This is a specialized mode of Atomic Force Microscopy (AFM) where a micron-sized spherical particle (the "colloidal probe") is attached to the AFM cantilever. researchgate.netwur.nl To study a surface modified with this compound, one could use a silica probe and measure the force-versus-distance curve as it approaches and retracts from the modified surface. The "pull-off" force required to separate the probe from the surface provides a direct, quantitative measurement of adhesion at the nanoscale. researchgate.netnih.gov This is crucial for understanding how the silane layer mediates adhesion.

Atomic Force Microscopy (AFM) for Inter-particulate Forces : In addition to probing a flat surface, AFM can be used to measure the forces between two individual particles that have been coated with this compound. researchgate.net This is achieved by attaching one particle to the cantilever and bringing it into contact with another particle immobilized on a substrate. The resulting adhesion force measurements are fundamental to understanding and predicting the bulk behavior of powders, such as flowability and aggregation, which are critical in many industrial applications. byu.eduberkeley.edu

| Technique | Parameter Measured | Information Provided about the Modified Surface |

| Contact Angle Goniometry | Contact Angle (θ) of a probe liquid (e.g., water). | Provides a macroscopic measure of surface wettability and allows for the calculation of surface free energy. nsf.govtau.ac.ilwikipedia.org |

| Colloidal Probe Microscopy | Adhesion Force (Pull-off Force) between a probe and the surface. | Gives a direct, nanoscale measurement of the adhesive interactions mediated by the silane layer. hzdr.deresearchgate.net |

| AFM (Inter-particle) | Adhesion Force between two silane-coated particles. | Characterizes the fundamental forces governing the cohesion and aggregation of functionalized powders. researchgate.netberkeley.edu |

Challenges and Future Directions in 2 Acetoxyethyltrichlorosilane Research

Overcoming Limitations in Synthesis and Scalability for Academic Research

The synthesis of 2-acetoxyethyltrichlorosilane for academic research, while established, presents certain limitations that can impede broader investigation and application. The primary method for producing organosilanes is the Müller-Rochow direct process, which has been the cornerstone of the silicone industry. mdpi.com This process, however, often involves high temperatures and pressures, making it less accessible and more resource-intensive for smaller-scale academic laboratories.

Furthermore, the scalability of laboratory synthesis methods can be a significant hurdle. Processes that are efficient on a small scale may not be directly translatable to larger quantities required for more extensive material studies. This can limit the availability of the compound for researchers exploring its potential in various applications. Future research should focus on developing more accessible and scalable synthesis routes that are better suited for academic environments. This could involve exploring alternative catalysts, milder reaction conditions, or novel synthetic pathways that are more amenable to laboratory-scale production without compromising purity or yield.

Deeper Understanding of Complex Multicomponent Reaction Systems

This compound is often a key component in complex multicomponent reaction (MCR) systems, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. tcichemicals.com These MCRs are highly efficient and atom-economical, making them attractive for creating diverse and complex molecules. tcichemicals.com However, the mechanisms of these reactions involving organosilanes can be intricate and are not always fully understood.

A significant challenge lies in elucidating the precise reaction pathways and the roles of various intermediates. libretexts.orglibretexts.orgopenstax.org The reactivity of the trichlorosilyl (B107488) group, combined with the presence of the acetoxyethyl functionality, allows for a variety of potential interactions and side reactions. A deeper understanding of these complex reaction systems is crucial for controlling the final product structure and properties. Future research should employ a combination of advanced analytical techniques, such as in-situ spectroscopy, and kinetic studies to unravel these mechanisms. This knowledge will enable the rational design of MCRs to produce novel materials with tailored functionalities.

Development of Novel Functional Materials with Enhanced Performance

One of the most exciting prospects for this compound lies in its use as a building block for novel functional materials. lookchem.com Its bifunctional nature, with a reactive trichlorosilyl group and a protected hydroxyl group, allows for its incorporation into a wide range of polymer and composite systems. lookchem.com For instance, it can be used as a coupling agent to improve the adhesion between inorganic fillers and organic polymer matrices, leading to materials with enhanced mechanical properties. lookchem.com

Future research will focus on leveraging the unique chemical properties of this compound to create materials with advanced functionalities. This includes the development of:

Smart Coatings: Surfaces that can respond to external stimuli such as light, temperature, or pH.

High-Performance Composites: Materials with superior strength, durability, and resistance to environmental degradation. lookchem.com

Biocompatible Materials: For applications in the biomedical field, where surface properties and interactions with biological systems are critical.

The ability to precisely control the surface chemistry and bulk properties of materials through the incorporation of this compound opens up a vast design space for materials scientists and engineers.

Sustainable and Green Chemistry Approaches in Organosilane Synthesis and Application

In line with the growing emphasis on sustainable and green chemistry, a key challenge is to develop more environmentally friendly methods for the synthesis and application of organosilanes like this compound. mdpi.comijnc.iracs.org Traditional synthesis routes can involve hazardous reagents and generate significant waste. mdpi.comresearchgate.net

Future research in this area will be directed towards several key goals:

Developing Greener Synthetic Methods: This includes the use of renewable starting materials, less toxic solvents, and more energy-efficient reaction conditions. ijnc.ircsic.esresearchgate.netevotec.com The use of biocatalysis and flow chemistry are promising avenues to explore. evotec.com

Improving Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste. ijnc.ir

Designing for Degradability: Creating organosilane-based materials that can be broken down into non-toxic components at the end of their lifecycle. opcw.org

Adopting green chemistry principles will not only reduce the environmental footprint of organosilane production and use but can also lead to more cost-effective and safer processes. researchgate.net

Integration of Experimental and Computational Methodologies for Predictive Design

The integration of experimental and computational approaches offers a powerful strategy for accelerating the discovery and design of new materials based on this compound. nih.govnih.gov Computational modeling, such as molecular dynamics (MD) simulations and density functional theory (DFT), can provide valuable insights into the structure-property relationships of these materials at the atomic level. rsc.orgrsc.orgresearchgate.net

Key areas where this integrated approach can be particularly impactful include:

Predicting Material Properties: Using computational models to predict the mechanical, thermal, and chemical properties of materials containing this compound before they are synthesized in the lab. rsc.orgtandfonline.comresearchgate.net This can significantly reduce the time and resources required for experimental screening.

Understanding Interfacial Interactions: Simulating the interactions between this compound and other components in a composite material to optimize adhesion and performance.

Guiding Synthetic Strategies: Using computational chemistry to explore potential reaction pathways and identify optimal conditions for synthesizing new organosilane derivatives.

By combining the predictive power of computational modeling with the empirical validation of experimental work, researchers can more efficiently design and develop next-generation materials with tailored properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Acetoxyethyltrichlorosilane in a laboratory setting?

- Methodological Answer : Synthesis typically involves the reaction of trichlorosilane with acetylated ethanol derivatives under anhydrous conditions. Key steps include:

- Use of inert atmospheres (e.g., nitrogen) to prevent hydrolysis of trichlorosilane .

- Controlled temperature (<30°C) to avoid side reactions like polymerization.

- Purification via fractional distillation under reduced pressure to isolate the product.

- Analytical validation using FT-IR to confirm Si-Cl bond formation (peaks at 550–600 cm⁻¹) and NMR for structural elucidation .

Q. How should researchers safely handle and store this compound given its reactivity?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and chemical-resistant PPE. Avoid contact with moisture, as hydrolysis releases HCl .

- Storage : Keep in amber glass bottles under inert gas (argon/nitrogen) at 4°C. Label containers with hazard codes (e.g., Xn for harmful) and risk phrases (e.g., R10: Flammable) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 210 nm) to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR to confirm the acetoxyethyl group (δ 2.1 ppm for acetyl protons; δ 170–175 ppm for carbonyl carbon).

- FT-IR for Si-Cl (550–600 cm⁻¹) and ester C=O (1740 cm⁻¹) bonds .

- Elemental Analysis : Verify Cl content (theoretical ~35%) via combustion analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in cross-coupling reactions?

- Methodological Answer :

- Data Triangulation : Compare results across multiple reaction conditions (solvents, catalysts, temperatures). For example, dichloromethane may suppress hydrolysis vs. THF .

- Error Analysis : Quantify trace water content via Karl Fischer titration, as even 0.1% H₂O can alter reaction pathways .

- Computational Modeling : Use DFT calculations to predict Si-O bond stability and competing reaction mechanisms .

Q. What strategies optimize the use of this compound as a surface-modifying agent in hybrid materials?

- Methodological Answer :

- Substrate Pretreatment : Clean substrates (e.g., SiO₂) with piranha solution to enhance silane adhesion.

- Deposition Parameters : Optimize concentration (1–5 mM in toluene) and immersion time (12–24 hrs) for monolayer formation .

- Post-Treatment : Anneal at 120°C to stabilize covalent Si-O-Si bonds. Validate via XPS (Si 2p peak at 102–104 eV) .

Q. How do researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design :

| pH Range | Buffer System | Sampling Intervals | Analytical Method |

|---|---|---|---|

| 2–4 | Citrate | 0, 1, 6, 24 hrs | GC-MS for Cl⁻ |

| 7–9 | Phosphate | 0, 1, 6, 24 hrs | Conductivity |

| 10–12 | Carbonate | 0, 1, 6, 24 hrs | NMR for byproducts |

- Kinetic Analysis : Plot hydrolysis rates (k) vs. pH to identify degradation thresholds. Use Arrhenius equations for activation energy calculations .

Q. What interdisciplinary approaches integrate this compound into bioengineering applications?

- Methodological Answer :

- Bioconjugation : Functionalize silica nanoparticles via silane-thiol click chemistry for drug delivery. Validate coupling efficiency using UV-Vis (quantum dot tagging) .

- Toxicity Screening : Perform MTT assays on human cell lines (e.g., HEK293) to assess biocompatibility. Correlate results with hydrolytic byproduct concentrations .

Data Presentation and Validation Guidelines

-

Tables : Summarize key physicochemical properties:

Property Value Method Reference Boiling Point 120–125°C (5 mmHg) Distillation Density 1.25 g/cm³ Pycnometer Solubility in Toluene >95% (w/w) Gravimetric Analysis -

Statistical Tools : Use ANOVA for batch-to-batch variability analysis and PCA for identifying dominant degradation factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.